Momordin II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

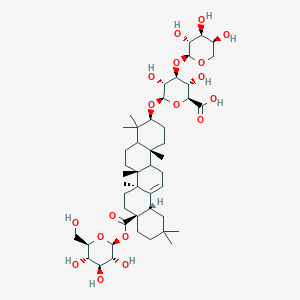

C47H74O18 |

|---|---|

Molecular Weight |

927.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24+,25?,26?,27-,28-,29+,30-,31+,32+,33-,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

InChI Key |

BAJBCZHVQXVBMJ-JQISGYILSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Momordin II: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin II is a Type 1 Ribosome-Inactivating Protein (RIP) that potently inhibits eukaryotic protein synthesis. This document provides an in-depth technical overview of its mechanism of action. This compound functions as a highly specific N-glycosidase, targeting a single adenine residue within the sarcin-ricin loop of the 28S ribosomal RNA (rRNA) in the large 60S ribosomal subunit. This enzymatic activity leads to the irreversible inactivation of the ribosome, consequently halting protein elongation. This guide details the molecular basis of this inhibition, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

This compound is a protein isolated from the seeds of Momordica charantia and other Momordica species. It belongs to the family of Type 1 Ribosome-Inactivating Proteins (RIPs), which are characterized as single-chain enzymes that catalytically inactivate ribosomes.[1] Unlike Type 2 RIPs, such as ricin, Type 1 RIPs lack a cell-binding B-chain, generally resulting in lower cytotoxicity to intact cells unless internalized through other means. The primary mechanism of action of this compound is the enzymatic cleavage of a specific N-glycosidic bond in the 28S rRNA, a critical component of the eukaryotic ribosome. This activity effectively arrests the elongation step of protein synthesis.

Mechanism of Action

The core of this compound's activity lies in its function as an RNA N-glycosidase. This enzymatic action is highly specific and targets a universally conserved region of the 28S rRNA known as the sarcin-ricin loop (SRL).

Targeting the Sarcin-Ricin Loop

The SRL is a highly conserved stem-loop structure within the 28S rRNA of the large (60S) ribosomal subunit. This loop is a crucial binding site for eukaryotic elongation factors (eEFs), particularly eEF-1α and eEF-2, which are essential for the elongation phase of protein synthesis.[2][3]

N-Glycosidase Activity and Depurination

This compound catalyzes the hydrolysis of the N-glycosidic bond of a specific adenine residue within the SRL. In rat 28S rRNA, this residue is Adenine-4324 (A4324).[2] In mice, the equivalent residue is A4256.[3] This enzymatic action results in the removal of the adenine base, a process known as depurination, leaving an apurinic site in the rRNA backbone.

The depurination of this critical adenine residue within the SRL has profound consequences for ribosome function. The altered conformation of the SRL disrupts its ability to bind elongation factors. Specifically, it interferes with the GTP-dependent binding of the aminoacyl-tRNA-eEF-1α complex and the translocation of the peptidyl-tRNA from the A-site to the P-site, a step catalyzed by eEF-2. This leads to an irreversible halt in the polypeptide chain elongation process.

Signaling Pathways

The direct mechanism of this compound does not involve the modulation of specific signaling pathways to inhibit protein synthesis. Instead, it directly targets the ribosomal machinery. However, the downstream consequences of protein synthesis inhibition can trigger various cellular stress responses, including apoptosis. It is important to distinguish this compound, the protein, from Momordin Ic, a saponin from the same plant, which has been shown to affect signaling pathways such as PI3K/Akt and MAPK. These effects are unrelated to the direct ribosome-inactivating properties of this compound.

Quantitative Data

The inhibitory activity of this compound and related RIPs is typically quantified by determining the concentration required to inhibit protein synthesis by 50% (IC50 or ID50).

| Parameter | Value | Assay System | Reference |

| ID50 | 1.8 ng/mL | Rabbit Reticulocyte Lysate | |

| IC50 (for "Momordin") | ~0.2 µM | SARS-CoV-2 Replication in A549 cells |

Note: The ID50 value is for a protein isolated from Momordica charantia seeds, presumed to be a momordin-like RIP. The IC50 for SARS-CoV-2 replication is an indirect measure of protein synthesis inhibition.

Experimental Protocols

Ribosomal RNA N-glycosidase Activity Assay

This assay directly measures the enzymatic activity of this compound by detecting the depurination of rRNA.

Materials:

-

Rabbit reticulocyte lysate

-

This compound

-

0.5 M EDTA (pH 8.0)

-

50 mM Tris/0.5% SDS

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Chloroform:isoamyl alcohol (24:1)

-

3 M Sodium acetate (pH 5.2)

-

Absolute ethanol

-

70% ethanol

-

2 M Aniline (pH 4.5)

-

Water-saturated ether

-

RNase-free water

-

Denaturing polyacrylamide gel (7 M urea)

-

TBE buffer

-

Gel loading buffer

Procedure:

-

Ribosome Treatment: Incubate rabbit reticulocyte lysate with this compound (e.g., 1 µg) at 30°C for 1 hour. A control reaction without this compound should be run in parallel.

-

Reaction Termination and Deproteinization: Stop the reaction with EDTA. Add Tris/SDS and vortex. Perform sequential extractions with phenol:chloroform:isoamyl alcohol and chloroform:isoamyl alcohol to remove proteins.

-

RNA Precipitation: Precipitate the RNA from the aqueous phase by adding sodium acetate and absolute ethanol. Incubate at -80°C and then centrifuge to pellet the RNA. Wash the pellet with 70% ethanol and air dry.

-

Aniline Treatment: Resuspend the RNA pellet in RNase-free water. Add an equal volume of 2 M aniline (pH 4.5) and incubate on ice for 10 minutes. This step cleaves the phosphodiester bond at the apurinic site.

-

RNA Precipitation (Post-Aniline): Stop the aniline reaction with water and remove the aniline by extraction with water-saturated ether. Precipitate the RNA with sodium acetate and ethanol.

-

Gel Electrophoresis: Resuspend the final RNA pellet in gel loading buffer. Separate the RNA fragments on a denaturing polyacrylamide gel.

-

Visualization: Stain the gel with a suitable RNA stain (e.g., ethidium bromide, SYBR Green) and visualize under UV light. The presence of a specific smaller RNA fragment in the this compound-treated sample, which is absent in the control, indicates N-glycosidase activity.

In Vitro Protein Synthesis Inhibition Assay (IC50 Determination)

This assay quantifies the inhibitory potency of this compound in a cell-free translation system.

Materials:

-

Rabbit reticulocyte lysate translation system (containing all necessary components for translation)

-

A specific mRNA template (e.g., luciferase mRNA)

-

Radioactively labeled amino acid (e.g., ³⁵S-methionine) or a non-radioactive detection system

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter (for radioactive detection) or luminometer (for luciferase assay)

Procedure:

-

Assay Setup: Prepare a series of in vitro translation reactions. Each reaction should contain the rabbit reticulocyte lysate, the mRNA template, and the labeled amino acid.

-

Inhibitor Addition: Add this compound to the reactions at a range of final concentrations (e.g., from pM to µM). Include a no-inhibitor control.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

-

Measurement of Protein Synthesis:

-

Radioactive Method: Stop the reaction and precipitate the newly synthesized proteins using TCA. Wash the precipitate to remove unincorporated labeled amino acids. Solubilize the protein pellet and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (e.g., Luciferase): If using a luciferase reporter, add the appropriate substrate and measure the luminescence, which is proportional to the amount of functional protein synthesized.

-

-

Data Analysis: Express the protein synthesis in each this compound-treated sample as a percentage of the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of eukaryotic protein synthesis, acting through a well-defined mechanism as a Type 1 Ribosome-Inactivating Protein. Its high specificity for a single adenine in the universally conserved sarcin-ricin loop of the 28S rRNA makes it a valuable tool for studying ribosome function and a potential candidate for the development of targeted therapeutics, such as immunotoxins. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its N-glycosidase activity and its inhibitory effect on protein synthesis. Further research into the structural basis of its interaction with the ribosome may pave the way for the design of novel and more effective protein synthesis inhibitors.

References

- 1. Momordin Ic induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural triterpenoid saponin Momordin Ic suppresses HepG2 cell invasion via COX-2 inhibition and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Momordin II from Momordica charantia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia, commonly known as bitter melon, is a plant renowned in traditional medicine for its diverse therapeutic properties. Among its many bioactive constituents, the cucurbitane-type triterpenoid saponin, Momordin II, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's effects, with a focus on its anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the molecular pathways influenced by this compound.

Biological Activities of this compound

This compound, an oleanane-type triterpene glycoside, is classified as a ribosome-inactivating protein (RIP).[1] This class of proteins is known to inhibit protein synthesis by enzymatically damaging ribosomes.[1] This fundamental activity underlies many of its observed biological effects.

Anticancer Activity

The anticancer potential of this compound is a significant area of research. While much of the literature focuses on the broader extracts of Momordica charantia or other specific momordins like Momordin Ic, there is evidence to support the cytotoxic effects of this compound.

Mechanism of Action:

The primary anticancer mechanism of this compound and related compounds involves the induction of programmed cell death, or apoptosis , and autophagy in cancer cells. This is achieved through the modulation of several key signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Momordin compounds have been shown to suppress this pathway, thereby promoting apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating cell growth, differentiation, and apoptosis. Momordins can activate pro-apoptotic arms of this pathway, such as JNK and p38, while inhibiting the pro-survival Erk signaling.

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Inhibition of the NF-κB pathway by momordins can lead to the downregulation of anti-apoptotic proteins and sensitization of cancer cells to apoptosis.

Quantitative Data on Anticancer Activity:

Specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in the available literature. However, data from closely related compounds and extracts provide a strong indication of its potential.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Momordin | A549 (Human Lung Carcinoma) | Viral Replication Inhibition | ~ 0.2 µM | [2] |

| Momordin | A549 (Human Lung Carcinoma) | Cytotoxicity (CC50) | ~ 2.4 µM | [2] |

| Methanolic Extract of M. charantia | HepG2 (Human Liver Cancer) | SRB Assay | 4.10 µg/ml | [3] |

| Methanolic Extract of M. charantia | Hone-1 (Nasopharyngeal Carcinoma) | MTT Assay | 0.35 mg/mL | |

| Methanolic Extract of M. charantia | AGS (Gastric Adenocarcinoma) | MTT Assay | 0.3 mg/mL | |

| Methanolic Extract of M. charantia | HCT-116 (Colorectal Carcinoma) | MTT Assay | 0.3 mg/mL | |

| Momordica charantia Lectin (Type II RIP) | CNE-1 (Nasopharyngeal Carcinoma) | Cytotoxicity | 6.9 µg/mL | |

| Momordica charantia Lectin (Type II RIP) | CNE-2 (Nasopharyngeal Carcinoma) | Cytotoxicity | 7.4 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory properties of Momordica charantia extracts and their constituents have also been investigated. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators.

Mechanism of Action:

The anti-inflammatory effects are largely attributed to the modulation of the NF-κB signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and various cytokines (e.g., TNF-α, IL-6). By inhibiting this pathway, compounds from Momordica charantia can reduce the production of these inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity:

| Compound | Cell Line | Assay | Result | Reference |

| This compound | RAW 264.7 (Murine Macrophages) | iNOS Expression (LPS-stimulated) | Did not significantly inhibit iNOS expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative (vehicle) control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).

Protocol:

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its related compounds.

Caption: this compound-induced apoptosis signaling pathways.

Caption: Anti-inflammatory action via NF-κB pathway inhibition.

Caption: Experimental workflow for apoptosis analysis.

Conclusion

This compound, a ribosome-inactivating protein from Momordica charantia, demonstrates significant potential as a bioactive compound, particularly in the realm of oncology. Its ability to induce apoptosis and autophagy in cancer cells through the modulation of critical signaling pathways like PI3K/Akt and MAPK highlights its therapeutic promise. While its anti-inflammatory effects appear less pronounced compared to other constituents of bitter melon, further research is warranted to fully elucidate its complete pharmacological profile. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound. Future studies should focus on obtaining more specific quantitative data on the cytotoxicity of purified this compound against a broader panel of cancer cell lines to better define its potency and selectivity.

References

The Dual Identity of Momordin II: A Technical Guide to Its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordin II, a bioactive compound isolated from the seeds of the bitter melon (Momordica charantia), presents a fascinating case of a single designation referring to two distinct classes of molecules: a triterpenoid saponin and a ribosome-inactivating protein (RIP). This technical guide provides an in-depth exploration of the discovery, isolation, and biological activities of both forms of this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. The complex nomenclature and the distinct biological roles of these two compounds necessitate a clear and detailed elucidation to facilitate further research and therapeutic development.

This compound: A Tale of Two Molecules

The name "this compound" has been used in scientific literature to describe both a saponin and a protein, leading to potential confusion. It is crucial to distinguish between these two entities as their chemical nature, biosynthetic origins, and mechanisms of action are fundamentally different.

-

This compound (Saponin): An oleanane-type triterpenoid glycoside. Saponins from Momordica species are known for a range of bioactivities, including anti-diabetic and anti-inflammatory effects.

-

This compound (Ribosome-Inactivating Protein): A type 1 RIP that inhibits protein synthesis by enzymatically damaging ribosomes. RIPs are potent toxins with potential applications in cancer therapy.

This guide will address both molecules, clearly delineating the available data for each.

Part 1: this compound (Saponin)

Discovery and Characterization

The discovery of this compound as a saponin is part of the broader investigation into the rich phytochemical landscape of the Momordica genus. While a singular "discovery" paper for this compound from Momordica charantia seeds is not prominently cited in the literature, its characterization is built upon the extensive work on oleanane-type saponins isolated from various parts of the bitter melon plant and related species like Momordica cochinchinensis.

Structurally, this compound is a glycoside of a triterpenoid aglycone. The specific sugar moieties and their linkage to the aglycone define its precise structure and contribute to its biological activity.

Experimental Protocol: Isolation and Purification of this compound (Saponin)

The following is a generalized protocol for the isolation of triterpenoid saponins from Momordica charantia seeds, which can be adapted for the targeted isolation of this compound.

1.2.1. Extraction

-

Seed Preparation: Air-dry mature bitter melon seeds and grind them into a fine powder.

-

Defatting: Extract the powdered seeds with a non-polar solvent (e.g., petroleum ether or hexane) to remove lipids.

-

Saponin Extraction: Macerate the defatted seed powder in 80% methanol or ethanol at room temperature with continuous agitation for 24-48 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

1.2.2. Purification

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography:

-

Subject the n-butanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

-

Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing with a spray reagent for saponins (e.g., 10% sulfuric acid in ethanol followed by heating).

-

-

Further Purification: Pool the fractions containing this compound and subject them to further chromatographic purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to achieve high purity.

Quantitative Data

Specific yield and purity data for this compound (saponin) from Momordica charantia seeds are not extensively reported in the available literature. However, studies on the total saponin content of bitter melon provide some context.

| Parameter | Value | Source |

| Total Saponin Content in M. charantia Powder | Approximately 0.0432% | [1] |

| Total Saponin Extraction Yield (Optimized HHP) | 127.890 mg/g | [2] |

| Purity of Total Saponins after Purification | 76.06% | [2] |

Note: These values represent total saponins and not specifically this compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound (saponin) are limited, extensive research on the closely related saponin, Momordin Ic , provides significant insights into the potential mechanisms of action for this class of compounds. It is plausible that this compound shares similar biological activities.

Momordin Ic has been shown to induce apoptosis and autophagy in cancer cells through the modulation of several key signaling pathways[3][4]:

-

PI3K/Akt Signaling Pathway: Momordin Ic can suppress the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.

-

MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38, is also modulated by Momordin Ic. Activation of JNK and p38, coupled with the inactivation of ERK, can lead to apoptosis.

-

NF-κB Signaling Pathway: Momordin Ic can inhibit the NF-κB pathway, a key player in inflammation and cell survival.

// Nodes Momordin_Ic [label="Momordin Ic", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(JNK, p38, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Momordin_Ic -> ROS [color="#5F6368"]; ROS -> PI3K_Akt [label="inhibition", color="#5F6368"]; ROS -> MAPK [label="activation", color="#5F6368"]; PI3K_Akt -> NF_kB [label="inhibition", color="#5F6368"]; PI3K_Akt -> Apoptosis [label="inhibition", color="#5F6368", style=dashed]; MAPK -> Apoptosis [color="#5F6368"]; MAPK -> Autophagy [color="#5F6368"]; NF_kB -> Apoptosis [label="inhibition", color="#5F6368", style=dashed];

// Nodes Momordin_Ic [label="Momordin Ic", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Momordin_Ic -> ROS [color="#5F6368"]; ROS -> PI3K_Akt [label="inhibition", color="#5F6368"]; ROS -> MAPK [label="activation", color="#5F6368"]; ROS -> ERK [label="activation", color="#5F6368"]; PI3K_Akt -> NF_kB [label="inhibition", color="#5F6368"]; PI3K_Akt -> Apoptosis [label="inhibition", color="#5F6368", style=dashed]; MAPK -> Apoptosis [color="#5F6368"]; ERK -> Autophagy [color="#5F6368"]; NF_kB -> Apoptosis [label="inhibition", color="#5F6368", style=dashed]; } Caption: Signaling pathways modulated by Momordin Ic.

Part 2: this compound (Ribosome-Inactivating Protein)

Discovery and Characterization

This compound, the ribosome-inactivating protein (RIP), is a type 1 RIP, meaning it consists of a single polypeptide chain with enzymatic activity. The discovery and characterization of RIPs from Momordica charantia, including various momordins, have been a significant area of research due to their potent biological activities. These proteins are known to be powerful inhibitors of protein synthesis in eukaryotic cells.

The primary mechanism of action for this compound (RIP) is its N-glycosidase activity, which specifically targets and cleaves an adenine residue from the large ribosomal RNA (rRNA) of the 60S ribosomal subunit. This irreversible damage to the ribosome leads to the cessation of protein synthesis and ultimately, cell death.

Experimental Protocol: Isolation and Purification of this compound (RIP)

A detailed protocol for the purification of this compound (RIP) from Momordica charantia seeds has been described and involves a multi-step chromatographic process to achieve high purity.

2.2.1. Crude Extract Preparation

-

Homogenization: Homogenize defatted bitter melon seed powder in a suitable buffer (e.g., 5 mM phosphate buffer, pH 6.5).

-

Centrifugation: Centrifuge the homogenate to remove insoluble debris.

-

Ammonium Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate precipitation. The protein fraction precipitating between 30% and 80% saturation is typically collected.

-

Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.

2.2.2. Chromatographic Purification

The dialyzed protein solution is subjected to a series of column chromatography steps:

-

S-Sepharose Cation Exchange Chromatography: Load the dialyzed sample onto an S-Sepharose column. Elute the bound proteins with a linear salt gradient (e.g., 0-0.5 M NaCl).

-

Sephadex G-50 Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and apply to a Sephadex G-50 column to separate proteins based on size.

-

CM-Sepharose Cation Exchange Chromatography: Further purify the active fractions using a CM-Sepharose column with a shallow salt gradient for higher resolution.

-

Red Sepharose Affinity Chromatography: As a final polishing step, use a Red Sepharose column to remove any remaining contaminants, including ribonucleases.

// Nodes Start [label="Defatted Bitter Melon\nSeed Powder", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenization in Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation1 [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant1 [label="Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ammonium_Sulfate [label="Ammonium Sulfate\nPrecipitation (30-80%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation2 [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pellet [label="Protein Pellet", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Dialysis [label="Dialysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Sepharose [label="S-Sepharose\nCation Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; Sephadex_G50 [label="Sephadex G-50\nGel Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; CM_Sepharose [label="CM-Sepharose\nCation Exchange", fillcolor="#FBBC05", fontcolor="#202124"]; Red_Sepharose [label="Red Sepharose\nAffinity Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Highly Purified\nthis compound (RIP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Homogenization [color="#5F6368"]; Homogenization -> Centrifugation1 [color="#5F6368"]; Centrifugation1 -> Supernatant1 [color="#5F6368"]; Supernatant1 -> Ammonium_Sulfate [color="#5F6368"]; Ammonium_Sulfate -> Centrifugation2 [color="#5F6368"]; Centrifugation2 -> Pellet [color="#5F6368"]; Pellet -> Dialysis [color="#5F6368"]; Dialysis -> S_Sepharose [color="#5F6368"]; S_Sepharose -> Sephadex_G50 [color="#5F6368"]; Sephadex_G50 -> CM_Sepharose [color="#5F6368"]; CM_Sepharose -> Red_Sepharose [color="#5F6368"]; Red_Sepharose -> End [color="#5F6368"]; } Caption: Experimental workflow for the purification of this compound (RIP).

Quantitative Data

Specific yield and purity percentages for this compound (RIP) are not consistently reported across different studies. However, research on protein extraction from bitter melon seeds provides a general indication of the potential yield.

| Parameter | Value | Source |

| Crude Protein Extraction Yield (UAE) | 9.08 ± 0.23 g per 100 g of seeds (dry basis) | |

| Purity of Purified Protein Fraction | 82.69 ± 0.78% | |

| IC50 (inhibition of cell-free translation) | 400 nM (for Charantin, a related RIP) |

Note: The yield and purity data are for a total purified protein fraction and not exclusively for this compound. The IC50 value is for a different but related RIP from bitter melon seeds.

Biological Activity and Signaling Pathways

The primary biological activity of this compound (RIP) is the inhibition of protein synthesis. This fundamental action can trigger a cascade of cellular events, leading to apoptosis. While specific signaling pathway studies for this compound (RIP) are not abundant, the general mechanisms for type 1 RIPs involve the induction of cellular stress responses.

The enzymatic activity of this compound on the ribosome is a form of "ribotoxic stress." This stress can activate cellular signaling pathways, including:

-

MAPK Pathways (JNK and p38): Ribotoxic stress is a known activator of the JNK and p38 MAPK pathways, which are involved in stress-induced apoptosis.

-

Apoptotic Pathways: The inhibition of protein synthesis and the induction of cellular stress can lead to the activation of intrinsic apoptotic pathways, involving the mitochondria and caspase activation.

// Nodes Momordin_II_RIP [label="this compound (RIP)", fillcolor="#FBBC05", fontcolor="#202124"]; Ribosome [label="Ribosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ribotoxic_Stress [label="Ribotoxic Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Momordin_II_RIP -> Ribosome [label="N-glycosidase activity", color="#5F6368"]; Ribosome -> Protein_Synthesis [label="inhibition", color="#5F6368"]; Protein_Synthesis -> Ribotoxic_Stress [style=dashed, color="#5F6368"]; Ribotoxic_Stress -> MAPK [label="activation", color="#5F6368"]; MAPK -> Apoptosis [color="#5F6368"]; } Caption: Proposed signaling pathway for this compound (RIP).

Conclusion and Future Directions

This compound from bitter melon seeds represents two distinct classes of natural products, a saponin and a ribosome-inactivating protein, each with significant, yet different, therapeutic potential. This technical guide has provided a consolidated overview of the current knowledge regarding their discovery, isolation, and biological activities.

For both forms of this compound, there is a clear need for further research to:

-

Develop and publish standardized, high-yield isolation protocols specifically for each this compound from Momordica charantia seeds.

-

Conduct comprehensive quantitative analyses to determine the typical yield and purity of each compound from this source.

-

Elucidate the specific signaling pathways modulated by this compound (saponin) and this compound (RIP) to better understand their mechanisms of action and identify potential therapeutic targets.

A clearer understanding of these two distinct molecules will be instrumental in unlocking their full potential in the development of novel pharmaceuticals.

References

- 1. Structure–Activity Relationship Study of Momordica Saponin II Derivatives as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two new bidesmoside triterpenoid saponins from the seeds of Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of highly purified this compound without ribonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Analysis of Momordin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

The name "Momordin II" refers to two distinct classes of biomolecules derived from plants of the Momordica genus: a triterpenoid saponin from Momordica cochinchinensis and a Type I ribosome-inactivating protein (RIP) from Momordica balsamina. This technical guide provides a comprehensive structural and functional analysis of both molecules, recognizing their unique characteristics and therapeutic potential. The saponin serves as a critical precursor for novel vaccine adjuvants, while the protein exhibits potent enzymatic activity that inhibits protein synthesis, a mechanism of interest in virology and oncology. This document details their respective structures, biological functions, and the experimental protocols for their isolation and characterization, presenting quantitative data and visualizing complex pathways to facilitate advanced research and development.

Part 1: this compound (Triterpenoid Saponin)

Structural Analysis

This compound is a bidesmosidic oleanane-type triterpenoid saponin. Its aglycone core is oleanolic acid. The structure was determined through chemical and spectral evidence to be the 28-O-β-D-glucopyranoside of Momordin I.[1] The complete chemical structure is oleanolic acid 3-O-α-L-arabinopyranosyl(1→3)-β-D-glucuronopyranoside-28-O-β-D-glucopyranoside .[1]

Table 1: Physicochemical Properties of this compound (Saponin)

| Property | Value | Source |

| Molecular Formula | C47H74O18 | PubChem |

| Molecular Weight | 927.1 g/mol | PubChem |

| Appearance | Colorless needles | [1] |

| Solubility | Soluble in methanol | [1] |

| Melting Point | 240−245 °C (decomposes) | [1] |

| Source | Root of Momordica cochinchinensis |

Functional Analysis

The primary function of this compound, as highlighted in recent literature, is its role as a key natural precursor for the development of semi-synthetic vaccine adjuvants. Saponin-based adjuvants are known to stimulate both humoral (Th2) and cellular (Th1) immune responses, which are critical for potent vaccines.

Adjuvant Activity of Derivatives:

This compound is the starting material for VSA-2, a promising semi-synthetic saponin immunostimulant. Structure-activity relationship (SAR) studies on VSA-2 and its analogues demonstrate that the core structure of this compound is essential for adjuvanticity. Modifications to the side chain attached to the C3 glucuronic acid unit can significantly impact the potentiation of antigen-specific antibody responses (e.g., IgG, IgG1, IgG2a). While direct quantitative data on this compound's adjuvant activity is not available, the activity of its derivatives underscores its importance as a scaffold.

Table 2: Adjuvant Activity of VSA-2 (this compound Derivative) vs. QS-21

| Adjuvant (Dose) | Antigen | IgG Titer (log10) | IgG1 Titer (log10) | IgG2a Titer (log10) | Source |

| VSA-2 (50 µg) | OVA | ~5.5 | ~5.2 | ~4.5 | |

| QS-21 (20 µg) | OVA | ~5.6 | ~5.3 | ~4.6 | |

| OVA alone | OVA | ~3.8 | ~3.7 | ~2.5 | |

| (Data are approximate values derived from graphical representations in the source material for illustrative purposes.) |

The broader class of oleanolic acid glycosides, to which this compound belongs, exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. The sugar moieties attached to the oleanolic acid core are crucial for these bioactivities.

Experimental Protocols

This protocol is a synthesized methodology based on general procedures for isolating triterpenoid saponins from Momordica species.

Caption: Workflow for this compound Saponin Isolation.

-

Extraction: The dried and powdered root material of M. cochinchinensis is subjected to exhaustive extraction with 80% methanol by reflux. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system (e.g., chloroform-methanol-water or methanol-water) is used to separate the saponins into fractions.

-

Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

-

Structure Verification: The final structure is confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC).

Part 2: this compound (Ribosome-Inactivating Protein)

Structural Analysis

This compound is a Type I ribosome-inactivating protein (RIP), meaning it consists of a single polypeptide chain with enzymatic activity. It is isolated from the seeds of Momordica balsamina.

Amino Acid Sequence and Homology: The gene for this compound has been cloned, and the predicted amino acid sequence reveals a putative 23-amino acid leader sequence followed by a 263-amino acid mature protein. The sequence of the mature protein shows significant homology with other Type I RIPs, including trichosanthin (57% identity) and momordin I (51% identity). This homology extends to the key residues in the active site responsible for enzymatic activity.

Functional Analysis

The primary function of this compound is the enzymatic inactivation of ribosomes, leading to the inhibition of protein synthesis.

Mechanism of Action: this compound acts as an rRNA N-glycosylase (EC 3.2.2.22). It specifically targets a universally conserved adenine residue (A4324 in rat 28S rRNA) within the sarcin-ricin loop (SRL) of the large ribosomal RNA subunit. The enzyme catalyzes the hydrolysis of the N-glycosidic bond, releasing the adenine base. This depurination event irreversibly inactivates the ribosome, preventing the binding of elongation factors and thereby halting protein synthesis at the translocation step.

Caption: Mechanism of Ribosome Inactivation by this compound.

Biological Activities: Due to its ability to halt protein synthesis, this compound exhibits several biological activities of therapeutic interest. Like other RIPs, it has demonstrated potential antiviral (particularly anti-HIV) and anti-tumor properties. The cytotoxicity of Type I RIPs is generally lower than Type II RIPs (like ricin) because they lack a B-chain to facilitate cell entry.

Table 3: Enzymatic Properties of this compound (RIP)

| Property | Description | Source |

| Enzyme Class | N-glycosylase | |

| EC Number | 3.2.2.22 | |

| Substrate | 28S rRNA, DNA, poly(A) | |

| Action | Hydrolysis of N-glycosidic bond of a specific adenine | |

| Result | Inhibition of cell-free protein synthesis |

Quantitative kinetic data (Km, Vmax) for this compound are not specifically reported, but the principles of Michaelis-Menten kinetics apply.

Experimental Protocols

This protocol is based on the methodology described for purifying this compound from M. charantia seeds, which is applicable given the protein's properties.

Caption: Workflow for this compound RIP Purification.

-

Extraction: Defatted seed powder from M. balsamina is homogenized in an extraction buffer (e.g., phosphate buffer) and centrifuged to remove debris. The supernatant is the crude protein extract.

-

Ion Exchange Chromatography: The crude extract is subjected to a series of cation exchange chromatography steps (e.g., S-Sepharose, CM-Sepharose) to separate proteins based on charge.

-

Gel Filtration: A gel filtration step (e.g., Sephadex G-50) is used to separate proteins based on size.

-

Affinity Chromatography: A final polishing step using affinity chromatography (e.g., Red Sepharose) can be employed to achieve high purity.

-

Purity Analysis: Purity is assessed at each stage using SDS-PAGE.

This assay directly measures the enzymatic activity of this compound by quantifying the amount of adenine it releases from a substrate.

-

Reaction Setup:

-

Substrate: Rabbit reticulocyte lysate (as a source of ribosomes), herring sperm DNA, or a specific oligonucleotide can be used.

-

Buffer: An acidic buffer (e.g., sodium acetate, pH 4.0-4.6) is optimal for the glycosylase activity.

-

Enzyme: A known concentration of purified this compound is added to initiate the reaction.

-

Incubation: The reaction mixture is incubated at 30-37°C for a defined period (e.g., 1 hour).

-

-

Adenine Quantification:

-

Aniline Cleavage & Gel Electrophoresis: For rRNA substrates, the RNA is extracted, treated with acidic aniline (which cleaves the sugar-phosphate backbone at the apurinic site), and the resulting fragments are resolved on a polyacrylamide gel. The appearance of a specific "Endo's fragment" is diagnostic of RIP activity.

-

HPLC or TLC: The reaction can be stopped, and the released adenine can be separated and quantified using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with UV detection.

-

Fluorometric/Colorimetric Methods: Adenine can be converted to a fluorescent derivative or quantified using colorimetric assays for high-throughput screening.

-

Conclusion

This compound represents two structurally and functionally divergent molecules with significant potential in biotechnology and medicine. The saponin from M. cochinchinensis provides a valuable and potent scaffold for the rational design of next-generation vaccine adjuvants. The ribosome-inactivating protein from M. balsamina offers a powerful tool for studying protein synthesis and serves as a lead for developing novel anti-tumor and antiviral therapeutics. The detailed structural data, functional insights, and experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge required to further explore and harness the capabilities of these fascinating natural products.

References

Oleanane-Type Triterpene Glycosides in Momordica Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of oleanane-type triterpene glycosides in the Momordica genus, with a particular focus on species where these compounds have been notably identified, such as Momordica cochinchinensis. This document delves into the isolation, structural elucidation, and biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant workflows and potential signaling pathways.

Introduction to Oleanane-Type Triterpene Glycosides in Momordica

While the Momordica genus, especially Momordica charantia, is renowned for its abundance of cucurbitane-type triterpenoids, several species also synthesize oleanane-type triterpene glycosides. These pentacyclic triterpenoids, belonging to the saponin class of phytochemicals, have garnered significant interest for their diverse and potent biological activities. Notably, species such as Momordica cochinchinensis have been a rich source of novel oleanane saponins.[1][2][3] This guide will focus on the oleanane-type constituents, offering a detailed resource for researchers exploring the therapeutic potential of these natural products. The leaves, fruits, seeds, and bark of Momordica balsamina are also known to contain a variety of compounds including terpenes and saponins.[4][5]

Quantitative Data on Oleanane-Type Triterpene Glycosides

The following tables summarize the quantitative data available for oleanane-type triterpene glycosides isolated from Momordica species, primarily focusing on their biological activities.

Table 1: Anti-inflammatory and Anti-proliferative Activities of Oleanane-Type Triterpene Glycosides from Momordica cochinchinensis

| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) | Reference |

| Mocochinoside A | Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | 5.41 - 11.28 | |

| Momordin Ib | Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | 5.41 - 11.28 | |

| Calendulaglycoside C 6'-O-7-butyl ester | Anti-inflammatory (NO production inhibition) | RAW264.7 macrophages | 5.41 - 11.28 | |

| Chikusetsusaponin IVa ethyl ester | Anti-proliferative | WiDr and MCF-7 human tumor cells | 8.42 - 19.74 | |

| Momordin Ib | Anti-proliferative | WiDr and MCF-7 human tumor cells | 8.42 - 19.74 | |

| Calenduloside G | Anti-proliferative | WiDr and MCF-7 human tumor cells | 8.42 - 19.74 |

Table 2: Cytotoxic and Glucose Uptake Activities of Oleanane-Type Triterpenoids from Momordica cochinchinensis

| Compound | Biological Activity | Cell Line/Assay | IC50 (µM) / Activity | Reference |

| Known Compound 6 (unspecified) | Cytotoxicity | HL-60 | 18.1 | |

| Known Compound 10 (unspecified) | Cytotoxicity | SMMC-7721 and A-549 | 34.4 and 32.8 | |

| New Compound 2 (unspecified) | Glucose Uptake | - | 0.29 µM glucose consumption at 10 µM |

Experimental Protocols

This section details the methodologies for the isolation and structural elucidation of oleanane-type triterpene glycosides from Momordica species, as cited in the literature.

Extraction and Isolation

A general workflow for the extraction and isolation of oleanane saponins is depicted below. The specific solvents and chromatographic conditions may vary depending on the target compounds and the plant material.

Figure 1: General workflow for the extraction and isolation of oleanane glycosides.

Detailed Protocol Example (based on literature for M. cochinchinensis):

-

Extraction: Powdered seeds of M. cochinchinensis are refluxed with 50% ethanol. The resulting extract is filtered and concentrated under vacuum.

-

Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions. The oleanane glycosides are typically enriched in the n-BuOH fraction.

-

Column Chromatography: The n-BuOH fraction is subjected to a series of column chromatography steps. This often starts with a macroporous resin column (e.g., Diaion HP-20) followed by silica gel and octadecylsilyl (ODS) columns. Elution is performed with gradient solvent systems (e.g., H₂O-MeOH or CHCl₃-MeOH-H₂O).

-

Purification: Final purification of individual compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., RP-18).

Structural Elucidation

The structures of the isolated oleanane glycosides are determined using a combination of spectroscopic and spectrometric techniques.

Figure 2: Methodologies for the structural elucidation of oleanane glycosides.

Key Methodologies:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides initial information on the types of protons and carbons present in the molecule, including characteristic signals for the oleanane skeleton and sugar moieties.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments are crucial for establishing the connectivity of protons and carbons, determining the sequence of sugar units, and elucidating the stereochemistry of the molecule.

-

-

Acid Hydrolysis: To identify the constituent monosaccharides, the glycoside is hydrolyzed with acid. The resulting sugars are then identified by comparison with authentic standards using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or HPLC.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by oleanane-type triterpene glycosides from Momordica species is still emerging, the observed biological activities, such as anti-inflammatory and glucose uptake-enhancing effects, suggest potential interactions with key cellular pathways.

Anti-inflammatory Activity

The inhibition of nitric oxide (NO) production in LPS-stimulated macrophages by compounds like mocochinoside A suggests an interference with the inflammatory cascade. A plausible mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammatory responses.

Figure 3: Potential anti-inflammatory mechanism via NF-κB pathway modulation.

Glucose Uptake and Metabolic Regulation

The observation that an oleanane glycoside from M. cochinchinensis enhances glucose consumption suggests a potential role in metabolic regulation. Oleanane triterpenoids from other plant sources are known to influence glucose metabolism through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.

Figure 4: Hypothetical pathway for enhanced glucose uptake via AMPK activation.

It is important to note that these signaling pathway diagrams represent potential mechanisms based on the known activities of oleanane-type triterpenoids. Further research is required to confirm these pathways for the specific compounds isolated from Momordica species.

Conclusion and Future Directions

Oleanane-type triterpene glycosides from Momordica species, particularly M. cochinchinensis, represent a promising class of bioactive natural products. Their demonstrated anti-inflammatory, anti-proliferative, and potential metabolic regulatory activities warrant further investigation. Future research should focus on:

-

Comprehensive Phytochemical Profiling: Investigating a wider range of Momordica species for the presence of oleanane-type glycosides.

-

Quantitative Analysis: Developing and applying validated analytical methods for the quantification of these compounds in different plant parts and extracts.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for their biological activities.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of promising compounds in preclinical animal models.

This technical guide serves as a foundational resource to stimulate and support further research and development of oleanane-type triterpene glycosides from the Momordica genus as potential therapeutic agents.

References

- 1. Two New Oleanane-type Triterpenoids from Methanolyzed Saponins of Momordica cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory and anti-proliferative oleanane-type triterpene glycosides from the vine of Momordica cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Momordica balsamina: a medicinal and neutraceutical plant for health care management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

Momordin II: A Technical Overview of its Anti-inflammatory and Anti-proliferative Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordin II is an oleanane-type triterpene glycoside found in plants of the Momordica genus, such as Momordica cochinchinensis. It is also described as a ribosome-inactivating protein (RIP), suggesting a multi-faceted mechanism of action that contributes to its bioactivity. This technical guide synthesizes the current scientific understanding of this compound's anti-inflammatory and anti-proliferative effects, providing an in-depth look at the available quantitative data, experimental methodologies, and known mechanisms of action. It is crucial to distinguish this compound from the more extensively studied Momordin Ic, a different triterpenoid saponin, and from momordicine II, a cucurbitane-type triterpenoid, as their biological activities and mechanisms differ.

Anti-inflammatory Effects of this compound

The anti-inflammatory properties of this compound have been investigated, primarily focusing on its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Quantitative Data: Anti-inflammatory Activity

The inhibitory effects of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are summarized below.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | Nitric Oxide (NO) Production | RAW264.7 | > 25 | [1] |

Note: A higher IC₅₀ value suggests weaker inhibitory activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The following protocol outlines the methodology used to assess the anti-inflammatory activity of this compound.

-

Cell Culture and Treatment: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Inflammation: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-treated control cells. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Anti-proliferative Effects of this compound

This compound has demonstrated cytotoxic effects against human tumor cell lines, indicating its potential as an anti-proliferative agent. This activity is likely linked to its nature as a ribosome-inactivating protein.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated against human colon cancer (WiDr) and human breast cancer (MCF-7) cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound | WiDr (Colon Cancer) | 10.15 | [1] |

| This compound | MCF-7 (Breast Cancer) | 11.82 | [1] |

Experimental Protocol: MTT Assay for Cell Proliferation

The anti-proliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells (e.g., WiDr, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Mechanism of Action: Signaling Pathways

While the specific signaling pathways modulated by this compound in inflammation and proliferation are not as extensively characterized as those for Momordin Ic, its identity as a ribosome-inactivating protein provides a foundational understanding of its anti-proliferative mechanism.

Ribosome-Inactivating Protein (RIP) Pathway

As a Type 1 RIP, this compound likely exerts its cytotoxic effects by inhibiting protein synthesis. This process is crucial for cell survival and proliferation.

Caption: Proposed anti-proliferative mechanism of this compound via ribosome inactivation.

The proposed mechanism involves this compound entering the cancer cell and enzymatically damaging the 60S ribosomal subunit. This action irreversibly halts protein synthesis, a process essential for cell growth and survival. The cessation of protein synthesis ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

For the anti-inflammatory effects of this compound, the specific signaling pathways have not yet been fully elucidated in the available scientific literature. Further research is required to determine if its moderate inhibition of NO production is mediated through common inflammatory pathways such as NF-κB or MAPK signaling.

Conclusion and Future Directions

The current body of research indicates that this compound possesses moderate anti-proliferative activity against colon and breast cancer cell lines, with weaker anti-inflammatory effects observed in macrophage models. Its mechanism as a ribosome-inactivating protein is a key area for understanding its cytotoxic potential.

However, research on this compound lags significantly behind that of other related compounds like Momordin Ic. To fully realize the therapeutic potential of this compound, future research should focus on:

-

Elucidating Specific Signaling Pathways: Investigating the precise molecular targets and signaling cascades involved in its anti-inflammatory and anti-proliferative effects.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical models of cancer and inflammatory diseases.

-

Structure-Activity Relationship Studies: Exploring how the chemical structure of this compound relates to its biological activities to enable the design of more potent and specific derivatives.

-

Comparative Studies: Directly comparing the bioactivities and mechanisms of this compound with other momordins to identify the most promising therapeutic candidates from this class of compounds.

This technical guide provides a snapshot of the current knowledge on this compound, highlighting both its potential and the significant gaps in our understanding that future research must address.

References

The Therapeutic Potential of Momordin Ic: A Technical Guide

A note on nomenclature: While this guide explores the therapeutic potential of Momordin, it is important to clarify that the vast majority of recent scientific literature focuses on Momordin Ic . The related compound, Momordin II , is primarily identified as a ribosome-inactivating protein with limited recent research into its broader therapeutic applications[1][2]. Therefore, this document will focus on the significant body of research available for Momordin Ic.

Executive Summary

Momordin Ic, a natural triterpenoid saponin, has emerged as a compound of significant interest in the scientific community for its diverse therapeutic potential[3]. Extracted from sources such as the fruit of Kochia scoparia (L.) Schrad, Momordin Ic has demonstrated promising anti-cancer, anti-inflammatory, and metabolic regulatory properties in a variety of preclinical studies[4][5]. This technical guide provides an in-depth overview of the current understanding of Momordin Ic's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Anti-Cancer Activity

Momordin Ic exhibits potent anti-cancer activity across various cancer cell lines, including liver, prostate, and colon cancer. Its cytotoxic effects are primarily mediated through the induction of apoptosis and autophagy, as well as the inhibition of cancer cell migration and invasion.

Induction of Apoptosis and Autophagy

In human hepatoblastoma (HepG2) cells, Momordin Ic has been shown to induce both apoptosis and autophagy in a dose- and time-dependent manner. This dual mechanism is triggered by the generation of reactive oxygen species (ROS), which in turn modulates critical signaling pathways. Specifically, Momordin Ic suppresses the pro-survival PI3K/Akt pathway while activating the pro-apoptotic JNK and p38 MAPK pathways.

A key molecular target of Momordin Ic is the SUMO-specific protease 1 (SENP1), an enzyme often elevated in cancer cells. By inhibiting SENP1, Momordin Ic promotes the accumulation of SUMOylated proteins, which can lead to cell cycle arrest and apoptosis. In prostate cancer cells, Momordin Ic's inhibition of SENP1 has been shown to suppress tumor growth both in vitro and in vivo.

Inhibition of Metastasis

Momordin Ic has also been found to suppress the migration and invasion of HepG2 cells. This is achieved by modulating the expression of matrix metalloproteinase-9 (MMP-9) and various adhesion molecules. The compound induces the expression of E-cadherin, which promotes cell-cell adhesion, while inhibiting the expression of VCAM-1 and ICAM-1, which are involved in cell migration. These effects are mediated through the p38 and JNK signaling pathways.

Anti-Inflammatory and Immunomodulatory Effects

Beyond its anti-cancer properties, Momordin Ic has demonstrated significant anti-inflammatory and immunomodulatory activities.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-treated RAW264.7 macrophages, Momordin Ic has been shown to inhibit the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also significantly reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation.

Amelioration of Psoriasis-like Skin Damage

In a mouse model of psoriasis, Momordin Ic was found to alleviate skin damage by inhibiting the IL-23/IL-17 axis, a critical pathway in the pathogenesis of psoriasis. The compound also demonstrated antioxidant effects by increasing the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while reducing the level of the oxidative stress marker malondialdehyde (MDA).

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on Momordin Ic.

| Assay | Cell Line | Metric | Value | Reference |

| SENP1 Inhibition | Prostate Cancer Cells | IC50 | 15.37 µM | |

| Cytotoxicity | Human Cancer Cell Lines (Hone-1, AGS, HCT-116, CL1-0) | IC50 | 0.25 - 0.35 mg/mL (Methanol Extract) |

Table 1: In Vitro Efficacy of Momordin Ic

| Animal Model | Treatment | Key Findings | Reference |

| PC3 Xenograft Mouse Model | 10 mg/kg Momordin Ic daily for 20 days (intraperitoneal injection) | Significant reduction in tumor size compared to control. | |

| Imiquimod-induced Psoriasis Mouse Model | Not specified | Alleviation of skin damage, reduced PASI score, and inhibition of keratinocyte hyperproliferation. |

Table 2: In Vivo Efficacy of Momordin Ic

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Momordin Ic are underpinned by its modulation of several key signaling pathways.

Figure 1: Anti-Cancer Signaling Pathways of Momordin Ic

Figure 2: Anti-Inflammatory Signaling Pathways of Momordin Ic

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Viability and Apoptosis Assays

-

Cell Lines: HepG2 (human hepatoblastoma), PC3 (human prostate cancer), RAW264.7 (murine macrophage).

-

Cell Culture: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of Momordin Ic for specified durations. MTT solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Apoptosis Analysis (Annexin V-PE/7-AAD Staining): Following treatment with Momordin Ic, cells are harvested and washed with PBS. Cells are then resuspended in binding buffer and stained with Annexin V-PE and 7-AAD according to the manufacturer's protocol (e.g., BD Biosciences). Stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, Akt, JNK, p38, SENP1, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Mouse Model

-

Animal Model: Five-week-old male nude mice (Balb/c) are used.

-

Tumor Inoculation: PC3 cells (e.g., 5.6 x 10^6 cells per mouse) suspended in PBS are inoculated subcutaneously into the flank of each mouse.

-

Treatment: Once tumors become palpable, mice are randomly divided into control and treatment groups. The treatment group receives daily intraperitoneal injections of Momordin Ic (e.g., 10 mg/kg), while the control group receives the vehicle (e.g., DMSO).

-

Tumor Measurement: Tumor size is measured every two days using calipers, and tumor volume is calculated using the formula: (width^2 x length)/2.

-

Immunohistochemistry: At the end of the experiment, tumors are excised, fixed in formalin, and embedded in paraffin. Tissue sections are stained with antibodies against markers of proliferation (e.g., PCNA) and apoptosis (e.g., TUNEL) to assess the in vivo effects of Momordin Ic.

Figure 3: In Vivo Xenograft Model Workflow

Conclusion and Future Directions

Momordin Ic has demonstrated significant therapeutic potential in a range of preclinical models, particularly in the areas of oncology and inflammation. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and SENP1, makes it an attractive candidate for further drug development.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of Momordin Ic, as well as its dose-response relationship in vivo.

-

Toxicology and Safety Assessment: Rigorous toxicology studies are essential to determine the safety profile of Momordin Ic and establish a therapeutic window.

-

Clinical Trials: Ultimately, well-designed clinical trials are required to evaluate the efficacy and safety of Momordin Ic in human patients.

-

Analogue Synthesis and Structure-Activity Relationship Studies: The synthesis of Momordin Ic analogues and the investigation of their structure-activity relationships could lead to the development of more potent and selective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Momordin Ic couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Momordin Ic, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Momordin II (Ic): A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momordin Ic, a natural triterpenoid saponin primarily isolated from sources like the fruit of Kochia scoparia (L.) Schrad, has emerged as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its anti-tumor activity is attributed to its ability to modulate multiple, interconnected signaling pathways, leading to programmed cell death. This technical document provides a comprehensive overview of the molecular mechanisms underlying Momordin Ic-induced apoptosis, presents key quantitative data on its efficacy, details relevant experimental protocols for its study, and visualizes the complex signaling cascades involved. The primary focus is on its action in hepatocellular carcinoma (HepG2), colon cancer (HCT-116, HCT-8), and prostate cancer cells, where it has been most extensively studied.[3][4]

Core Mechanisms of Momordin Ic-Induced Apoptosis